Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate
Brand Name: Vulcanchem
CAS No.: 1346698-23-4
VCID: VC15937990
InChI: InChI=1S/C7H6Cl2N2O3/c1-13-5(12)3-14-4-2-10-11-7(9)6(4)8/h2H,3H2,1H3
SMILES:
Molecular Formula: C7H6Cl2N2O3
Molecular Weight: 237.04 g/mol

Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate

CAS No.: 1346698-23-4

Cat. No.: VC15937990

Molecular Formula: C7H6Cl2N2O3

Molecular Weight: 237.04 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate - 1346698-23-4

Specification

CAS No. 1346698-23-4
Molecular Formula C7H6Cl2N2O3
Molecular Weight 237.04 g/mol
IUPAC Name methyl 2-(5,6-dichloropyridazin-4-yl)oxyacetate
Standard InChI InChI=1S/C7H6Cl2N2O3/c1-13-5(12)3-14-4-2-10-11-7(9)6(4)8/h2H,3H2,1H3
Standard InChI Key BHBTWENTIWOUOM-UHFFFAOYSA-N
Canonical SMILES COC(=O)COC1=CN=NC(=C1Cl)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, methyl 2-(5,6-dichloropyridazin-4-yl)oxyacetate, reflects its core pyridazine ring substituted with chlorine atoms at positions 5 and 6, an ether-linked acetoxy group at position 4, and a methyl ester moiety. The canonical SMILES representation (COC(=O)COC1=CN=NC(=C1Cl)Cl) and InChIKey (BHBTWENTIWOUOM-UHFFFAOYSA-N) provide unambiguous descriptors for computational modeling and database searches.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.1346698-23-4
Molecular FormulaC7H6Cl2N2O3
Molecular Weight237.04 g/mol
SMILESCOC(=O)COC1=CN=NC(=C1Cl)Cl
InChIKeyBHBTWENTIWOUOM-UHFFFAOYSA-N
PubChem CID71304363

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogous pyridazine derivatives exhibit distinct 13C^{13}\text{C} NMR signals for carbonyl carbons (~165–170 ppm) and aromatic chlorines (~140 ppm) . The electron-withdrawing chlorine atoms likely deshield adjacent protons, producing unique 1H^{1}\text{H} NMR splitting patterns in the aromatic region (δ 7.5–8.5 ppm) .

Synthesis and Reaction Pathways

Proposed Synthetic Routes

Although no explicit protocols for Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate are documented, its synthesis likely involves:

  • Nucleophilic Aromatic Substitution: Reacting 4-hydroxy-5,6-dichloropyridazine with methyl chloroacetate under basic conditions (e.g., K2CO3 or Cs2CO3) .

  • Mitsunobu Reaction: Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-hydroxypyridazine derivatives with methyl glycolate.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Theoretical)
HalogenationCl2, FeCl3, 80°C70–85%
EtherificationCs2CO3, DMF, 100°C, 12h50–65%
EsterificationCH3OH, H2SO4, reflux>90%

Optimization Challenges

Physicochemical Properties

Solubility Profile

Preliminary solubility data extrapolated from analogs indicate:

  • High solubility in polar aprotic solvents (e.g., DMF, DMSO)

  • Moderate solubility in dichloromethane and ethyl acetate

  • Low solubility in water (<0.1 mg/mL at 25°C)

Applications and Biological Relevance

Pharmaceutical Intermediate

Pyridazine cores are pivotal in kinase inhibitors and antiviral agents. The dichloro substitutions enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl scaffolds for drug candidates . For example, methyl ester derivatives serve as precursors to carboxylic acids via saponification, a common step in prodrug synthesis.

SupplierPurityPackagingPrice Range
Ambeed95%1 g to 10 g$200–$500/g
VulcanChem98%5 g to 50 g$180–$450/g

Future Research Directions

Mechanistic Studies

  • Metabolic Pathways: Investigating esterase-mediated hydrolysis in mammalian liver microsomes.

  • Crystallography: Resolving single-crystal X-ray structures to confirm regiochemistry.

Applied Research

  • Anticancer Screening: Testing against NCI-60 cancer cell lines.

  • Herbicidal Formulations: Evaluating pre-emergent activity in Arabidopsis thaliana.

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